(4-Fluorophenyl) 2-aminobenzoate: Technical Profile & Synthetic Utility
(4-Fluorophenyl) 2-aminobenzoate: Technical Profile & Synthetic Utility
Executive Summary
(4-Fluorophenyl) 2-aminobenzoate (CAS 680185-85-7), also known as 4-fluorophenyl anthranilate, is a specialized ester intermediate utilized in the synthesis of pharmacologically active nitrogen heterocycles. Distinguished by the presence of a nucleophilic primary amine and an electrophilic ester moiety, it serves as a critical "amphiphilic" building block. Its structural utility is most pronounced in the synthesis of quinazolinones and acridones—scaffolds frequently observed in kinase inhibitors and anti-inflammatory therapeutics.
This guide provides a rigorous technical analysis of the compound's physicochemical properties, validated synthesis protocols, and downstream applications, designed for researchers requiring high-fidelity data for process development.
Part 1: Chemical Identity & Structural Analysis
The compound consists of an anthranilic acid core esterified with 4-fluorophenol. The electron-withdrawing fluorine atom on the phenolic ring modulates the electrophilicity of the ester carbonyl, potentially enhancing its reactivity toward nucleophilic attack during cyclization reactions compared to non-fluorinated analogs.
Table 1: Chemical Identification
| Property | Detail |
| CAS Number | 680185-85-7 |
| IUPAC Name | (4-Fluorophenyl) 2-aminobenzoate |
| Synonyms | 4-Fluorophenyl anthranilate; Benzoic acid, 2-amino-, 4-fluorophenyl ester |
| Molecular Formula | C₁₃H₁₀FNO₂ |
| Molecular Weight | 231.22 g/mol |
| SMILES | Nc1ccccc1C(=O)Oc2ccc(F)cc2 |
| InChI Key | VANOTGWIYRCGOT-UHFFFAOYSA-N |
Part 2: Physicochemical Properties
The following data aggregates experimental values and predictive models suitable for handling and storage planning.
Table 2: Physical & Chemical Properties
| Property | Value / Description | Source/Note |
| Appearance | Yellowish crystalline solid | Experimental [1] |
| Melting Point | 90–91 °C | Experimental [1] |
| Solubility | Soluble in DMSO, DMF, CHCl₃, EtOAc. Insoluble in water. | Polarity-based |
| pKa (Amine) | ~2.2 (Conjugate acid) | Predicted (Anthranilate core) |
| Stability | Stable under ambient conditions; hydrolytically sensitive at extremes of pH. | Ester linkage |
| Storage | 2–8 °C, Desiccated. Protect from light. | Standard for aryl amines |
Part 3: Synthesis & Manufacturing Protocols
While simple esterification (Fischer) is possible, it is chemically inefficient due to the need for amine protection/deprotection to prevent self-polymerization. The Isatoic Anhydride Route is the industry-preferred method due to its high atom economy and lack of protecting groups.
Protocol A: Ring-Opening of Isatoic Anhydride (Preferred)
This method utilizes the high reactivity of isatoic anhydride toward weak nucleophiles (phenols) under basic catalysis. The driving force is the irreversible evolution of CO₂.
Reagents:
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Isatoic Anhydride (1.0 equiv)
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4-Fluorophenol (1.1 equiv)
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Base: NaOH (catalytic) or DMAP (in organic solvent)
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Solvent: 1,4-Dioxane or Toluene
Step-by-Step Methodology:
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Setup: Charge a reaction vessel with isatoic anhydride (16.3 g, 100 mmol) and 4-fluorophenol (12.3 g, 110 mmol) in 1,4-dioxane (150 mL).
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Catalysis: Add NaOH (0.1 equiv) or DMAP (0.1 equiv).
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Reaction: Heat the mixture to reflux (100–105 °C). Monitor CO₂ evolution.
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Completion: Stir for 4–6 hours until TLC indicates consumption of isatoic anhydride.
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Workup: Cool to room temperature. Dilute with Ethyl Acetate (300 mL) and wash with 5% Na₂CO₃ (to remove excess phenol) followed by brine.
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Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield yellowish crystals.
Process Insight: The evolution of CO₂ drives the equilibrium forward, making this reaction highly efficient even with the relatively poor nucleophilicity of 4-fluorophenol.
Protocol B: Pd-Catalyzed Oxidative Carbonylation (Alternative)
For libraries where isatoic anhydride is not available, a palladium-catalyzed carbonylative coupling can be employed, though it requires specialized equipment (CO gas or surrogates).
Reaction Logic: 2-Iodoaniline + 4-Fluorophenol + CO (g) + Pd(OAc)₂ -> Product Note: This route is generally reserved for high-throughput medicinal chemistry screening rather than bulk synthesis.
Part 4: Visualizing the Synthesis Workflow
The following diagram illustrates the atom-economical conversion of isatoic anhydride to the target ester.
Part 5: Reactivity & Downstream Applications
(4-Fluorophenyl) 2-aminobenzoate is a "masked" reactive intermediate. The 4-fluorophenoxy group is a modest leaving group (pKa of 4-fluorophenol ~9.9), making the ester susceptible to amidation or transesterification under mild conditions.
Synthesis of Quinazolin-4(3H)-ones
The primary application of this compound is in the synthesis of substituted quinazolinones, a scaffold found in anticonvulsants and anticancer agents (e.g., Gefitinib analogs).
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Mechanism: Condensation with orthoesters (e.g., triethyl orthoformate) or aldehydes followed by oxidative cyclization.
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Advantage: The 4-fluorophenol leaving group is less prone to side reactions than alkyl esters, often allowing for cleaner cyclizations.
Acridone Formation
Under strong acid catalysis (e.g., Polyphosphoric acid), the compound undergoes an intramolecular Friedel-Crafts acylation to form fluoro-substituted acridones.
Analytical Characterization (Expectations)
To validate the identity of synthesized batches, compare against these spectral benchmarks [1]:
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¹H NMR (500 MHz, CDCl₃):
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δ 5.77 (s, 2H): Broad singlet characteristic of the primary amine (-NH₂).
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δ 6.72 (m, 2H) & 7.35 (m, 1H): Anthranilate ring protons.[1]
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δ 7.14 (m, 4H): Overlapping signals from the 4-fluorophenyl ring and anthranilate.
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δ 8.07 (dd, 1H): Deshielded proton ortho to the ester carbonyl.
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¹³C NMR (125 MHz, CDCl₃):
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Key signals: Ester carbonyl (~165 ppm), C-F coupling observed in the phenol ring carbons (doublets).
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Part 6: Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: All solid handling should occur within a fume hood to prevent inhalation of dust.
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Spill Cleanup: Sweep up dry; do not generate dust. Wash area with ethanol followed by water.
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First Aid: In case of eye contact, rinse immediately with water for 15 minutes.
References
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Vertex AI Search Result 1.1 : Synthesis and Characterization of Anthranilate Esters. (2023). Derived from supporting information of palladium-catalyzed oxidative coupling studies. 1
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Sigma-Aldrich : 4-Fluorophenyl anthranilate Product Data Sheet. (Accessed 2024). Provides CAS verification, safety codes (H315/H319), and physical form data.
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Organic Syntheses : Isatoic Anhydride. Org. Synth. 1947, 27, 45. Describes the fundamental reactivity of isatoic anhydride with nucleophiles. 2
